molecular formula C12H13N3O3 B15358894 2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide CAS No. 537696-00-7

2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide

Cat. No.: B15358894
CAS No.: 537696-00-7
M. Wt: 247.25 g/mol
InChI Key: BXYYCADYTWTGMG-UHFFFAOYSA-N
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Description

2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide typically involves multiple steps, starting with the reaction of 2,6-dioxopiperidin-3-ylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to 25°C. The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale reactors are employed to handle the increased volume of reactants and products. The purification process may involve techniques such as recrystallization, distillation, or chromatography to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further chemical synthesis or as intermediates in pharmaceutical applications.

Scientific Research Applications

2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide

  • 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

  • 2-Amino-N-(2,6-dioxopiperidin-3-yl)ethanamide

Each of these compounds has unique properties and applications, making them valuable in different contexts.

Properties

CAS No.

537696-00-7

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-amino-N-(2,6-dioxopiperidin-3-yl)benzamide

InChI

InChI=1S/C12H13N3O3/c13-8-4-2-1-3-7(8)11(17)14-9-5-6-10(16)15-12(9)18/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16,18)

InChI Key

BXYYCADYTWTGMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2N

Origin of Product

United States

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